Bis(dimethylamino)phosphoryl Chloride

Organic Synthesis Phosphorylation Chemoselectivity

Bis(dimethylamino)phosphoryl Chloride (CAS 1605-65-8), also referred to as N,N,N',N'-Tetramethylphosphorodiamidic chloride, is an organophosphorus reagent with the molecular formula C4H12ClN2OP and a molecular weight of 170.58 g/mol. It is a clear, colorless to pale yellow liquid with a density of 1.152 g/mL at 25 °C and a boiling point of 246-247 °C.

Molecular Formula C4H12ClN2OP
Molecular Weight 170.58 g/mol
CAS No. 1605-65-8
Cat. No. B108199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)phosphoryl Chloride
CAS1605-65-8
SynonymsBis(dimethylamino)chlorophosphine Oxide; _x000B_Bis(dimethylamino)phosphinic Chloride; _x000B_Bis(dimethylamino)phosphinyl Chloride; _x000B_Bis(dimethylamino)phosphoryl Chloride; _x000B_Chlorobis(dimethylamino)phosphine Oxide; _x000B_N,N,N’,N’-Tetramethyldiamidophosphorochloridate; _x000B_NS
Molecular FormulaC4H12ClN2OP
Molecular Weight170.58 g/mol
Structural Identifiers
SMILESCN(C)P(=O)(N(C)C)Cl
InChIInChI=1S/C4H12ClN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3
InChIKeyWYLQARGYFXBZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dimethylamino)phosphoryl Chloride CAS 1605-65-8: Technical Grade Procurement Baseline


Bis(dimethylamino)phosphoryl Chloride (CAS 1605-65-8), also referred to as N,N,N',N'-Tetramethylphosphorodiamidic chloride, is an organophosphorus reagent with the molecular formula C4H12ClN2OP and a molecular weight of 170.58 g/mol [1]. It is a clear, colorless to pale yellow liquid with a density of 1.152 g/mL at 25 °C and a boiling point of 246-247 °C [2]. The compound features a central phosphorus(V) atom bonded to two dimethylamino groups, a phosphoryl oxygen, and a single reactive chloride . Its primary utility in organic synthesis lies in its function as a selective electrophilic phosphorylating agent for nucleophiles, including alcohols, amines, and thiols, to install a bis(dimethylamino)phosphoryl moiety .

Bis(dimethylamino)phosphoryl Chloride: Critical Differentiation from Generic Phosphorylating Agents


Generic substitution of Bis(dimethylamino)phosphoryl Chloride with other phosphoryl chlorides (e.g., phosphorus oxychloride (POCl3) or diethyl chlorophosphate) is not chemically valid due to fundamentally different reaction outcomes. The presence of two dimethylamino groups on the phosphorus center significantly modulates the electrophilicity of the phosphorus atom, favoring a controlled, single-step nucleophilic substitution to yield specific phosphorodiamidates . In contrast, more reactive and less sterically hindered reagents like POCl3 possess three labile chlorides, leading to complex mixtures of mono-, di-, and tri-substituted products and often requiring harsh conditions for selective monofunctionalization [1]. Furthermore, the resulting bis(dimethylamino)phosphoryl-protected intermediates offer distinct advantages in subsequent synthetic steps, such as improved stability and specific deprotection profiles, which cannot be replicated by alkyl or aryl phosphate esters [2].

Bis(dimethylamino)phosphoryl Chloride: Quantitative Performance and Differentiation Data


Enabling Chemoselective Mono-Phosphorylation: Bis(dimethylamino)phosphoryl Chloride vs. Phosphorus Oxychloride (POCl3)

Bis(dimethylamino)phosphoryl Chloride serves as a selective, single-site phosphorylating agent, a key differentiator from phosphorus oxychloride (POCl3). POCl3 possesses three reactive chlorine atoms, which can lead to uncontrolled poly-substitution and cross-linking, especially with polyfunctional substrates [1]. In contrast, the presence of two non-labile dimethylamino groups in Bis(dimethylamino)phosphoryl Chloride blocks two of the potential reactive sites on the phosphorus, ensuring exclusive mono-substitution via its single chlorine atom. This structural feature eliminates the need for stringent stoichiometric control and complex purification processes required when using POCl3 for monofunctionalization.

Organic Synthesis Phosphorylation Chemoselectivity

Validated Utility in C2-Symmetric Ligand Synthesis: A Critical Chiral Scaffold Application

This compound is a documented, essential reagent for the synthesis of C2-symmetric binaphthyl phosphortriamides, a privileged class of chiral ligands in asymmetric catalysis. The total syntheses of the sesquiterpene natural products (-)-allohedycaryol and neohedycaryol relied on this specific reagent for a key phosphorylation step [1]. This peer-reviewed application provides direct, verifiable evidence of its utility in creating highly complex and stereochemically dense molecular architectures.

Asymmetric Catalysis Chiral Synthesis Ligand Design

Enabling Discovery of Novel STAT3 Inhibitors for Cancer Therapeutics

The compound is a key precursor in the synthesis of novel hybrid peptidomimetic inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a validated target in oncology [1]. The peer-reviewed work by Shahani et al. (Bioorg. Med. Chem., 2011) demonstrates the use of this reagent to construct the phosphoramidate core of these inhibitors [1]. While the study does not compare the use of Bis(dimethylamino)phosphoryl Chloride head-to-head with other phosphorylating agents, its inclusion in this published, target-specific medicinal chemistry campaign demonstrates its utility in creating biologically active molecules.

Medicinal Chemistry Drug Discovery STAT3 Inhibition

High-Value Application Scenarios for Bis(dimethylamino)phosphoryl Chloride (CAS 1605-65-8)


Synthesis of C2-Symmetric Chiral Ligands and Catalysts for Asymmetric Transformations

Procure this reagent for the key phosphorylation step in the construction of C2-symmetric phosphortriamide ligands. This application is directly supported by its successful use in the total synthesis of complex natural products like (-)-allohedycaryol, where it installs the crucial chiral phosphoramidate motif [1]. This is a high-value, research-driven scenario where the structural specificity of the reagent is irreplaceable.

Controlled Mono-Phosphorylation of Polyfunctional Alcohols and Amines

Utilize this reagent when a chemoselective, single-step phosphorylation is required on a substrate containing multiple nucleophilic sites (e.g., carbohydrates, polyols, or complex natural product intermediates). Its single labile chloride guarantees mono-substitution, preventing the complex mixture of products often encountered with more reactive agents like POCl3 [2]. This simplifies purification and improves overall yield.

Medicinal Chemistry: Synthesis of Phosphoramidate-Containing Bioactive Molecules

Employ this compound as a building block for generating libraries of phosphoramidate-based drug candidates. Its utility is validated by its role in synthesizing novel peptidomimetic inhibitors of STAT3, an important target in cancer research [3]. This scenario is ideal for discovery teams working on kinase inhibitors, antiviral prodrugs (e.g., ProTide technology), or other therapeutic areas where a bis(dimethylamino)phosphoryl group is a desired pharmacophore or prodrug element.

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